2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide
Description
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide features a 1,3-dioxoisoindole core linked via a 4-methylpentanamide chain to a 3-hydroxyphenyl substituent.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)10-17(18(24)21-13-6-5-7-14(23)11-13)22-19(25)15-8-3-4-9-16(15)20(22)26/h3-9,11-12,17,23H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHWEZSNXICKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide is a derivative of isoindole and has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O3
- SMILES : CC(C(=O)N(C1=CC=C(C=C1)O)C(=O)C2=C(C(=O)N(C3=CC=C(C=C3)O)C(=O)C4=C(C(=O)N(C5=CC=C(C=C5)O)C(=O)C6=C(C(=O)N(C7=CC=C(C=C7)O)C(=O)C8=C(C(=O)N(C9=CC=C(C=C9)O)
This compound features a dioxoisoindole moiety coupled with a hydroxyphenyl group and a pentanamide chain, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been investigated for its role as a 15-lipoxygenase-1 (15-LOX-1) inhibitor. This enzyme is implicated in the metabolism of arachidonic acid and has been associated with inflammatory processes and cancer progression. The inhibition of 15-LOX-1 by this compound suggests potential anti-inflammatory and anticancer properties .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Isoindole Derivative : The initial step includes the synthesis of the isoindole core through cyclization reactions.
- Coupling Reaction : The hydroxyphenyl group is introduced via amide coupling techniques.
- Final Modifications : Further modifications are performed to achieve the desired pentanamide structure.
Case Study 1: Antitumor Efficacy
A study published in Farmacia Journal demonstrated that derivatives similar to this compound were effective against various cancer cell lines, showing promising results in both in vitro and in vivo models . The study emphasized the importance of structure-activity relationships in optimizing these compounds for enhanced efficacy.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound through its action on 15-LOX-1. The findings indicated that specific derivatives significantly reduced inflammatory markers in animal models, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Backbone Variations
- Target Compound: Structure: 1,3-dioxoisoindole + 4-methylpentanamide + 3-hydroxyphenyl. Key Features: Hydroxyl group (hydrogen-bond donor) and extended pentanamide chain for conformational flexibility.
- N-(1,3-Benzothiazol-2-yl)-2-(1,3-Dioxoisoindol-2-yl)-4-Methylpentanamide (): Structure: Replaces 3-hydroxyphenyl with benzothiazole. Molecular Formula: C₂₁H₁₉N₃O₃S. Molecular Weight: 393.46 g/mol.
- 2-(1,3-Dioxoisoindol-2-yl)-N-[4-(Dipropylsulfamoyl)Phenyl]Acetamide (): Structure: Acetamide backbone (shorter chain) + sulfamoylphenyl group. Molecular Formula: C₂₁H₂₃N₃O₅S. Key Differences: Sulfamoyl group enhances hydrophilicity and hydrogen-bond acceptor capacity, contrasting with the hydroxyl group’s donor properties. The shorter chain may limit conformational flexibility .
Substituent Modifications on the Aromatic Ring
- 4-(1,3-Dioxoisoindol-2-yl)-N-(4-Methylphenyl)Butanamide (): Structure: Butanamide chain + 4-methylphenyl. Molecular Formula: C₁₉H₁₈N₂O₃.
3-(1,3-Dioxoisoindol-2-yl)-N-(2,2-Diphenylacetyl)-N-(4-Methylphenyl)Propanamide () :
- Structure : Propanamide chain + diphenylacetyl and 4-methylphenyl groups.
- Molecular Formula : C₃₂H₂₆N₂O₄.
- Molecular Weight : 502.56 g/mol.
- Key Differences : Bulky diphenylacetyl substituent increases steric hindrance and hydrophobicity, which may influence binding to hydrophobic pockets in proteins .
Heterocyclic and Sulfonamide Derivatives ()
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Physical State |
|---|---|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Pentanamide | C₂₃H₂₂N₄O₅S₂ | 498.57 | Sulfamoyl-linked methylisoxazole | Pale yellow |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Pentanamide | C₂₂H₂₂N₃NaO₆S | 479.48 | Sulfamoyl-linked thiazole | Yellowish white |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Sulfamoyl-linked pyridine | Yellowish white |
- Higher molecular weights (479–498 g/mol) compared to the target compound may affect pharmacokinetic properties like absorption and distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
